rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione

Lipophilicity Drug Design Physicochemical Property

This racemic trifluoromethyl-substituted cyclobutane-1,2-dicarboxylic anhydride delivers a conformationally rigid, electron-withdrawing CF3-cyclobutane core. Compared to the non-fluorinated parent, the CF3 group increases logP by ~1 unit and reduces the pKa of derived diacids by ~1.9 units, enhancing membrane permeability and metabolic stability. In Butenafine-analogue studies, CF3-cyclobutane replacement reduced intrinsic clearance by 30–92% while preserving target activity, and in Buclizine analogues, the CF3-cyclobutane retained micromolar potency (IC50 102 μM) where the CF3-cyclopropane was inactive. With an Fsp3 of 0.714 and dual electrophilic sites, this anhydride enables regioselective ring-opening to construct macrocyclic or fused-ring systems with defined stereochemistry. Ideal for rescuing stalled lead series and optimizing CNS-penetrant or orally bioavailable candidates.

Molecular Formula C7H5F3O3
Molecular Weight 194.109
CAS No. 2445749-77-7
Cat. No. B2687147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione
CAS2445749-77-7
Molecular FormulaC7H5F3O3
Molecular Weight194.109
Structural Identifiers
SMILESC1C2C(C1C(F)(F)F)C(=O)OC2=O
InChIInChI=1S/C7H5F3O3/c8-7(9,10)3-1-2-4(3)6(12)13-5(2)11/h2-4H,1H2/t2-,3-,4-/m1/s1
InChIKeyCVUBFXWXQYJFPZ-BXXZVTAOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(1R,5R,6R)-6-(Trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione (CAS 2445749-77-7): A Fluorinated Bicyclic Anhydride Building Block for Drug Discovery


rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione (CAS 2445749-77-7) is a racemic, trifluoromethyl-substituted cyclobutane-1,2-dicarboxylic anhydride belonging to the 3-oxabicyclo[3.2.0]heptane-2,4-dione class [1]. With a molecular formula of C7H5F3O3 and molecular weight of 194 Da, this compound integrates the conformational rigidity of a cyclobutane core with the electron-withdrawing and lipophilic character of a CF3 group, positioning it as a versatile intermediate for medicinal chemistry and agrochemical research [2].

Why Unsubstituted Cyclobutane-1,2-dicarboxylic Anhydride Cannot Replace rac-(1R,5R,6R)-6-(Trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione in Pharmacologically Relevant Synthesis


The unsubstituted parent compound, cyclobutane-1,2-dicarboxylic anhydride (CAS 4462-96-8), lacks the trifluoromethyl substituent that fundamentally alters physicochemical properties critical for drug discovery [1]. The CF3 group significantly modulates lipophilicity, acidity, metabolic stability, and steric bulk of derived compounds [2]. Replacement of the parent scaffold with the CF3-substituted variant is not a conservative change; it profoundly impacts pharmacokinetic profiles and target engagement, as demonstrated by head-to-head comparisons of CF3-cyclobutane-containing analogs versus their non-fluorinated or tert-butyl counterparts [3].

Quantitative Differentiation Evidence for rac-(1R,5R,6R)-6-(Trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione Versus Closest Analogs


Elevated Lipophilicity Relative to Unsubstituted Parent Anhydride

The target compound exhibits a calculated LogP of 0.92, compared to LogP values of 0.096 or -0.89 reported for the unsubstituted cyclobutane-1,2-dicarboxylic anhydride (CAS 4462-96-8) [1][2]. This represents an increase of +0.82 to +1.81 log units, consistent with the well-established lipophilicity-enhancing effect of the CF3 group [3].

Lipophilicity Drug Design Physicochemical Property

Enhanced Acidity of the Corresponding Carboxylic Acid Due to CF3 Substitution

The CF3-cyclobutane unit significantly acidifies the adjacent carboxylic acid group. The experimental pKa of 2-(trifluoromethyl)cyclobutanecarboxylic acid is 2.92, compared to pKa = 4.79 for unsubstituted cyclobutanecarboxylic acid and 4.79 for pivalic acid (tert-butyl analogue) [1][2]. This ΔpKa of approximately −1.87 units reflects the strong inductive electron-withdrawing effect of the CF3 group transmitted through the cyclobutane ring.

Acid–Base Property pKa Electron-Withdrawing Effect

Superior Metabolic Stability of CF3-Cyclobutane vs tert-Butyl Group in Drug Analogues

In a head-to-head comparison using the antifungal drug Butenafine, replacement of the tert-butyl group with a CF3-cyclobutane moiety (analogue 46) improved metabolic stability, reducing intrinsic clearance (CLint) from 30 to 21 mg min⁻¹ μL⁻¹. A similar trend was observed in model compound 40, where CLint dropped from 12 to 1 mg min⁻¹ μL⁻¹ [1]. These data directly demonstrate that the CF3-cyclobutane fragment, which is the core of the target compound, can confer resistance to oxidative metabolism beyond that of the standard tert-butyl bioisostere.

Metabolic Stability ADME Bioisostere

Larger Steric Volume Compared to tert-Butyl Group

The CF3-cyclobutane substituent occupies a steric volume of 171 ų, which is 21 ų larger than the tert-butyl group (150 ų) and 16 ų larger than CF3-cyclopropane (155 ų) [1]. This increased steric demand can be exploited to fill hydrophobic pockets more effectively, potentially enhancing binding affinity and selectivity.

Steric Bulk Bioisosterism Molecular Modeling

Retention of Bioactivity with Improved Physicochemical Profile in Buclizine Analogues

In a cancer-relevant phenotypic assay, the CF3-cyclobutane analogue of Buclizine (44) exhibited micromolar cell growth inhibition (IC50 = 102 μM) and induced lipid droplet formation (EC50 = 15 μM), whereas the corresponding CF3-cyclopropane analogue (43) was completely inactive [1]. The parent drug Buclizine (tert-butyl) showed IC50 = 31 μM and EC50 = 19 μM. This demonstrates that the CF3-cyclobutane scaffold preserves the desired biological activity while offering a patent-free, metabolically distinct alternative.

Phenotypic Assay Drug Repurposing Bioisostere

High-Impact Application Scenarios for rac-(1R,5R,6R)-6-(Trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione Informed by Quantitative Differentiation Evidence


Design of Metabolically Stable Drug Candidates via tert-Butyl Bioisosteric Replacement

The CF3-cyclobutane core, as demonstrated in the Butenafine analogue study, provides a 30–92% reduction in intrinsic clearance while preserving target activity [1]. Researchers can use rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione as a versatile anhydride intermediate to introduce this privileged fragment into lead series, particularly when metabolic liability of existing tert-butyl analogues is identified.

Modulation of pKa and Lipophilicity in Lead Optimization

The target anhydride, upon hydrolysis to the diacid or conversion to amides/esters, delivers a CF3-cyclobutane-bearing scaffold with a pKa reduced by ~1.9 units and LogP increased by ~1 unit relative to the unsubstituted parent [2][3]. This predictable shift enables fine-tuning of ionization state and membrane permeability, making the compound a strategic building block for CNS-penetrant or orally bioavailable candidates.

Scaffold Hopping from CF3-Cyclopropane to CF3-Cyclobutane for Rescue of Inactive Series

In the Buclizine case, the CF3-cyclopropane analogue was inactive (IC50 > detection limit) whereas the CF3-cyclobutane analogue retained micromolar potency (IC50 = 102 μM) [4]. The target compound, as a CF3-cyclobutane-derived anhydride, provides a direct entry point to this differentiated scaffold, offering a rational rescue strategy for programs stalled by CF3-cyclopropane inactivity.

Synthesis of Conformationally Restricted Macrocyclic or Bicyclic Ligands

With a Fsp3 value of 0.714 and a rigid bicyclic framework, the target anhydride offers higher three-dimensionality than common aromatic building blocks [5]. Its dual electrophilic sites allow regioselective ring-opening, enabling construction of macrocyclic or fused-ring systems with defined stereochemistry and enhanced target selectivity, particularly for challenging protein–protein interaction targets.

Quote Request

Request a Quote for rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.